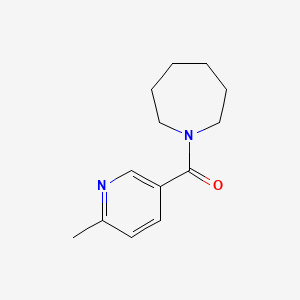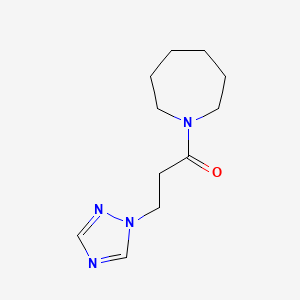
Azepan-1-yl-(6-methylpyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepan-1-yl-(6-methylpyridin-3-yl)methanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as SR141716A or rimonabant and is a selective antagonist of the cannabinoid receptor CB1.
Wirkmechanismus
The mechanism of action of azepan-1-yl-(6-methylpyridin-3-yl)methanone involves its binding to the CB1 receptor and inhibiting the activity of endocannabinoids. This results in a decrease in the release of neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes.
Biochemical and Physiological Effects
Azepan-1-yl-(6-methylpyridin-3-yl)methanone has been found to have various biochemical and physiological effects. The compound has been shown to decrease food intake and body weight in animal studies, indicating its potential applications in the treatment of obesity. It has also been found to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using azepan-1-yl-(6-methylpyridin-3-yl)methanone in lab experiments include its high affinity for the CB1 receptor, making it a useful tool for studying the physiological processes involved in CB1 receptor signaling. However, the compound has limitations such as its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of azepan-1-yl-(6-methylpyridin-3-yl)methanone. One potential direction is the development of more potent and selective CB1 receptor antagonists for the treatment of obesity and other related disorders. Another direction is the study of the compound's potential applications in the treatment of chronic pain and other neurological disorders. Additionally, the compound's effects on other physiological processes such as mood regulation and memory formation warrant further investigation.
Synthesemethoden
The synthesis of azepan-1-yl-(6-methylpyridin-3-yl)methanone involves the reaction of 6-methylpyridin-3-ylmethanone with azepane in the presence of a base such as sodium hydride. The reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Azepan-1-yl-(6-methylpyridin-3-yl)methanone has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. The compound has been found to have a high affinity for the CB1 receptor, which is involved in various physiological processes such as appetite regulation, pain perception, and mood control.
Eigenschaften
IUPAC Name |
azepan-1-yl-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-6-7-12(10-14-11)13(16)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFSRJINJASWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)


![N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine](/img/structure/B7508289.png)


![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)


![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)
